Silicic acid, methyl ester
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Overview
Description
Silicic acid, methyl ester, also known as tetramethyl orthosilicate, is a colorless, volatile liquid with the chemical formula CH4O3Si. It is commonly used in various industrial and laboratory applications due to its low viscosity and surface tension. This compound is soluble in organic solvents such as ethanol and ether, making it a versatile reagent in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicic acid, methyl ester, is typically synthesized through the reaction of silicon tetrachloride with methanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, this compound, is produced by the direct esterification of silicic acid with methanol. The process involves heating a mixture of silicic acid and methanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Silicic acid, methyl ester, undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.
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Hydrolysis: In the presence of water, this compound, hydrolyzes to form silicic acid and methanol: [ \text{Si(OCH}_3\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{CH}_3\text{OH} ]
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Condensation: this compound, can undergo condensation reactions to form siloxane bonds, leading to the formation of polysiloxanes: [ 2 \text{Si(OCH}_3\text{)}_4 \rightarrow \text{(CH}_3\text{O)}_3\text{Si-O-Si(OCH}_3\text{)}_3 + \text{CH}_3\text{OH} ]
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Transesterification: This compound can participate in transesterification reactions with other alcohols to form different alkoxysilanes .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide.
Transesterification: Various alcohols in the presence of acid or base catalysts.
Major Products Formed:
Hydrolysis: Silicic acid and methanol.
Condensation: Polysiloxanes and methanol.
Transesterification: Different alkoxysilanes and methanol.
Scientific Research Applications
Silicic acid, methyl ester, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silica-based materials, including aerogels and zeolites.
Biology: Utilized in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: Applied as a crosslinking agent in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
Silicic acid, methyl ester, can be compared with other similar compounds, such as tetraethyl orthosilicate and orthosilicic acid:
Tetraethyl orthosilicate (Si(OC2H5)4): Similar to this compound, but with ethoxy groups instead of methoxy groups.
Orthosilicic acid (Si(OH)4): The parent compound of silicic acid esters. It is less stable and typically exists in aqueous solutions.
Uniqueness: this compound, is unique due to its high volatility, low viscosity, and ability to form stable siloxane bonds. These properties make it particularly useful in the synthesis of silica-based materials and as a crosslinking agent in polymer chemistry .
Comparison with Similar Compounds
- Tetraethyl orthosilicate
- Orthosilicic acid
- Tetramethyl orthosilicate
Properties
CAS No. |
12002-26-5 |
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Molecular Formula |
CH4O3Si |
Molecular Weight |
92.13 g/mol |
IUPAC Name |
hydroxy-methoxy-oxosilane |
InChI |
InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3 |
InChI Key |
LZCGXIDLIBLGTF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](=O)O |
Origin of Product |
United States |
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